1-(4-Bromo-3-fluorophenyl)-2-chloroethanone
Overview
Description
1-(4-Bromo-3-fluorophenyl)-2-chloroethanone is an organic compound that features a bromo, fluoro, and chloro substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-fluorobenzene followed by chlorination. The reaction conditions often require the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functional groups on the phenyl ring.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3’-fluoroacetophenone: Similar in structure but with an acetophenone group instead of a chloroethanone group.
(4-Bromo-3-fluorophenyl)methanamine hydrochloride: Contains a methanamine group instead of a chloroethanone group.
(4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Features a carbamic acid benzyl ester group.
Uniqueness
1-(4-Bromo-3-fluorophenyl)-2-chloroethanone is unique due to the combination of bromo, fluoro, and chloro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIFGJSWLEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693598 | |
Record name | 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260857-14-4 | |
Record name | 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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